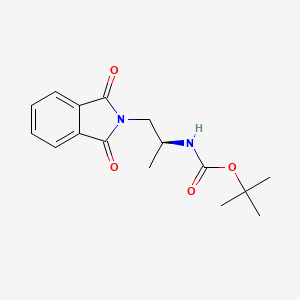
tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form an isocyanate, which is subsequently trapped by an alcohol or amine to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate and sodium azide remains common, with reaction conditions optimized for higher yields and purity. The process involves careful control of temperature and reaction times to ensure the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis . It allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides and proteins.
Biology and Medicine: The compound is also used in biological and medicinal research for the synthesis of bioactive molecules. Its stability and ease of removal make it ideal for use in the synthesis of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its role as a protecting group is crucial in the large-scale synthesis of complex organic molecules used in various applications.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage that protects amine groups during chemical reactions . The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine group . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
Carbamic acid esters: A broader class of compounds that includes various carbamates with different alkyl groups.
Uniqueness: tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex organic molecules, where selective protection and deprotection of functional groups are required.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-10(17-15(21)22-16(2,3)4)9-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-8,10H,9H2,1-4H3,(H,17,21)/t10-/m0/s1 |
InChI Key |
NMERJCWBQHVGAD-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















